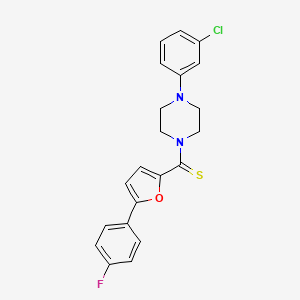

(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

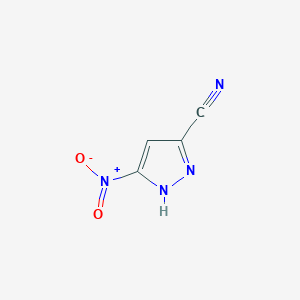

The compound contains several functional groups including a piperazine ring, a furan ring, and a thione group. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Furan is a heterocyclic compound that also appears in many pharmaceuticals and is known for its aromaticity and reactivity. The thione group is a sulfur analog of a ketone, and it can contribute to the reactivity of the compound.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Techniques such as HRMS, IR, 1H and 13C NMR could be used to confirm the structure .Applications De Recherche Scientifique

Antibacterial Activity

Piperazine derivatives have been explored for their antibacterial properties. This compound, with its unique structure, may exhibit antibacterial effects against specific bacterial strains. Researchers could investigate its activity against both Gram-positive and Gram-negative bacteria. Further studies would involve in vitro and in vivo assays to assess its efficacy and potential mechanisms of action .

Antifungal Potential

Considering the diverse biological applications of piperazine derivatives, it’s worth exploring this compound’s antifungal activity. Researchers could evaluate its effectiveness against fungal pathogens, such as Candida species. In vitro tests would determine its minimum inhibitory concentration (MIC) and potential fungicidal properties .

Anticancer Properties

Piperazine-based compounds have shown promise as anticancer agents. Investigating this compound’s impact on cancer cell lines could reveal its potential therapeutic value. Researchers might explore its effects on cell viability, apoptosis, and cell cycle progression. Additionally, molecular modeling studies could provide insights into its interactions with cancer-related proteins .

Neuroprotective Effects

Given the piperazine ring’s relevance in treatments for neurodegenerative diseases, researchers could investigate whether this compound exhibits neuroprotective properties. Animal models and cellular assays would help assess its ability to mitigate neurotoxicity or enhance neuronal survival .

Anti-Inflammatory Activity

The furan moiety in this compound suggests possible anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways, cytokine production, and immune cell responses. In vivo models of inflammation would provide valuable data .

Antidiabetic Potential

Piperazine derivatives have been studied for their antidiabetic properties. Researchers could assess this compound’s effects on glucose metabolism, insulin sensitivity, and pancreatic β-cell function. Animal models of diabetes would be useful for evaluating its therapeutic potential .

Psychoactive Properties

While not a conventional research field, the piperazine ring has been associated with psychoactive substances. Researchers might explore whether this compound interacts with neurotransmitter receptors or modulates brain function. However, caution is necessary due to potential legal and safety implications .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-fluorophenyl)furan-2-yl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2OS/c22-16-2-1-3-18(14-16)24-10-12-25(13-11-24)21(27)20-9-8-19(26-20)15-4-6-17(23)7-5-15/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQVSQOLCRLCFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2551214.png)

![(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551221.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2551222.png)

![1-(3,4-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2551225.png)

![(1S,2S,5R)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2551226.png)

![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)

![N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2551232.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)

![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)